molecular formula C15H18ClNO4 B15244102 (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15244102
M. Wt: 311.76 g/mol
InChI Key: YMXOFNYSULDUHF-LBPRGKRZSA-N
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Description

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through Pictet-Spengler condensation, where an amino acid derivative reacts with an aldehyde or ketone.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This deprotection step is crucial for the compound’s reactivity and subsequent interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    (S)-2-(Tert-butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a methyl group instead of a chlorine atom, leading to variations in chemical behavior.

Uniqueness

The presence of the chlorine atom in (S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique reactivity and properties, making it distinct from other similar compounds. This structural feature can influence the compound’s interactions and applications in various fields.

Biological Activity

(S)-2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as Boc-Tic-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H18ClN1O4
  • Molecular Weight : 303.76 g/mol
  • CAS Number : 115962-35-1
  • Synonyms : Boc-D-Tic-OH, Boc-D-Tetrahydroisoquinoline-3-carboxylic acid

Boc-Tic-OH has been studied for its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively. The compound exhibits properties that suggest it may function as an inhibitor in several enzymatic pathways:

  • Catechol-O-methyltransferase (COMT) Inhibition : Similar compounds have shown potential as COMT inhibitors, which are valuable in the treatment of neurological disorders such as Parkinson's disease .
  • Antiviral Activity : Some derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit viral polymerases, indicating a possible antiviral mechanism .

Biological Activity

Recent studies have highlighted the biological activities associated with Boc-Tic-OH and related compounds:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in neurodegenerative diseases .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of Boc-Tic-OH on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential application in therapies aimed at neuroprotection in Parkinson's disease models.

ParameterControl (Untreated)Boc-Tic-OH Treated
Cell Viability (%)4585
Oxidative Stress Marker (µM)125

Case Study 2: Antiviral Screening

In another study focused on antiviral screening, Boc-Tic-OH was tested against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication, highlighting its potential as an antiviral agent.

Concentration (µM)Viral Replication (%)
0100
1075
5040

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

(3S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

YMXOFNYSULDUHF-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)Cl

Origin of Product

United States

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